1,5-Naphthyridin-2(1H)-one

Organic Synthesis Nucleophilic Aromatic Substitution Medicinal Chemistry

1,5-Naphthyridin-2(1H)-one (CAS 10261-82-2) is a bicyclic nitrogen heterocycle belonging to the naphthyridinone family, specifically the 1,5-diazanaphthalen-2(1H)-one isomer. It exists predominantly as the lactam tautomer (2-hydroxy-1,5-naphthyridine) and serves as the structural core of fluorescent natural products amarastelline A and nigakinone.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 10261-82-2
Cat. No. B079942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthyridin-2(1H)-one
CAS10261-82-2
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)N2)N=C1
InChIInChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11)
InChIKeyOJFSCKNLUYOABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Naphthyridin-2(1H)-one (CAS 10261-82-2): Core Heterocyclic Scaffold for Drug Discovery and Fluorophore Development


1,5-Naphthyridin-2(1H)-one (CAS 10261-82-2) is a bicyclic nitrogen heterocycle belonging to the naphthyridinone family, specifically the 1,5-diazanaphthalen-2(1H)-one isomer. It exists predominantly as the lactam tautomer (2-hydroxy-1,5-naphthyridine) and serves as the structural core of fluorescent natural products amarastelline A and nigakinone [1]. With a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g/mol, this compound is a versatile synthetic intermediate for constructing kinase inhibitors, antibacterial agents, and environment-sensitive fluorophores [2].

Why 1,5-Naphthyridin-2(1H)-one Cannot Be Replaced by Other Naphthyridinone Isomers: Regiochemical and Electronic Determinants


The six isomeric naphthyridine cores differ fundamentally in nitrogen placement, which dictates the electron density distribution, pKa of the lactam, and the regioselectivity of both electrophilic and nucleophilic reactions. For 1,5-naphthyridin-2(1H)-one, the para-relationship of the two nitrogen atoms imparts a unique push-pull electronic structure that is absent in 1,6-, 1,7-, or 1,8-isomers [1]. This electronic configuration directly influences key properties such as fluorescence quantum yield, site of metabolic oxidation, and hydrogen-bonding geometry with biological targets. Furthermore, the regiochemistry of nucleophilic aromatic substitution differs sharply between isomers: 1,5-naphthyridine undergoes kinetically controlled addition at C-2, whereas 1,7-naphthyridine reacts at both C-2 and C-8, leading to divergent functionalization outcomes [2]. Consequently, substituting the 1,5-isomer with an alternative naphthyridinone risks altered reactivity, compromised biological activity, and reduced synthetic tractability.

Quantitative Differentiation of 1,5-Naphthyridin-2(1H)-one Against Closest Isomeric and Scaffold Analogs


Regioselective Nucleophilic Amination: 1,5-Naphthyridine vs. 1,7-Naphthyridine

The site of nucleophilic addition of potassium amide to naphthyridine isomers is quantitatively distinct. Under kinetic control (−35°C to −45°C), 1,5-naphthyridine adds amide exclusively at C-2, while 1,7-naphthyridine forms adducts at both C-2 and C-8. Upon warming to approximately 10°C (thermodynamic control), the addition site shifts to C-4 for 1,5-naphthyridine, but to C-8 only for 1,7-naphthyridine [1]. This differential regioselectivity is of direct relevance to 1,5-naphthyridin-2(1H)-one, whose lactam functionality can be converted to a 2-chloro leaving group for further SNAr chemistry.

Organic Synthesis Nucleophilic Aromatic Substitution Medicinal Chemistry

Fluorescence Intensity Advantage over Hydroxyquinoline-Based Fluorophores

A systematic evaluation of 1,5-naphthyridin-2(1H)-one derivatives demonstrated that the scaffold displays intense fluorescence, described as superior to that of the common bicyclic fluorophore hydroxyquinoline, particularly in polar and protic solvents [1]. The introduction of a 3-hydroxyl group further enhances solvent-dependent fluorescence, with emission maxima shifting in response to environmental polarity. This behavior is attributed to the unique push-pull electronic structure arising from the 1,5-diaza arrangement, which is absent in hydroxyquinoline or other naphthyridinone isomers.

Fluorescent Dyes Chemical Biology Spectroscopy

Antitubercular Activity of 1,5-Naphthyridin-2(1H)-one-Derived Triazoles vs. Rifampicin Baseline

A library of 1,5-naphthyridin-2(1H)-one pendent 1,2,3-triazole analogues was evaluated against M. tuberculosis mc²6230. The 3-cyano and 4-cyano substituted analogues (11e and 11f) exhibited MIC₉₀ values of 4.0 µg/mL, with rifampicin serving as the reference standard [1]. While not directly comparing naphthyridinone isomers, this data establishes a quantitative activity benchmark for the 1,5-scaffold that can guide prioritization when selecting a heterocyclic core for anti-TB lead optimization.

Antitubercular Agents Drug Discovery SAR

Optimal Application Scenarios for 1,5-Naphthyridin-2(1H)-one Based on Demonstrated Differentiation


Late-Stage Functionalization for Kinase Inhibitor Libraries

The exclusive C-2 reactivity of 1,5-naphthyridine under kinetic amination conditions [1] translates to the 2-one scaffold, enabling selective chlorination at the lactam position followed by SNAr diversification. This is particularly valuable for generating focused libraries of 2-substituted-1,5-naphthyridinones for kinase inhibitor screening, where clean mono-functionalization avoids isomeric mixtures that plague 1,7-isomer-based syntheses.

Environment-Sensitive Fluorescent Probe Development

The 1,5-naphthyridin-2(1H)-one scaffold provides brighter fluorescence than hydroxyquinoline and exhibits pronounced solvatochromism [2]. This makes it a superior choice for constructing ratiometric polarity sensors to monitor protein conformational changes or biomolecular interactions, where signal intensity directly impacts detection sensitivity.

Antitubercular Lead Optimization Starting Point

With demonstrated MIC₉₀ of 4.0 µg/mL against M. tuberculosis and activity against multi-drug resistant strains without cytotoxicity [3], the 1,5-naphthyridin-2(1H)-one core offers a validated, non-cytotoxic entry point for medicinal chemistry campaigns targeting tuberculosis. Its established SAR around the 3- and 4-positions facilitates rapid analoging.

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